![molecular formula C10H14N4 B1375826 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1311254-54-2](/img/structure/B1375826.png)
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Overview
Description
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine is a chemical compound with the linear formula C10H14N4 . It is used in the field of pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N4/c1-5-7(3)13-14-8(4)6(2)9(11)12-10(5)14/h1-4H3, (H2,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.25 .Scientific Research Applications
Chemical Synthesis and Modification
- A study by Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, which could potentially include compounds similar to 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine. They found that nitration products can vary based on the reaction conditions, influencing the properties of the final compounds (Gazizov et al., 2020).
Heterocyclic Compound Synthesis
- Abdelriheem et al. (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidines as antimetabolites in purine biochemical reactions, indicating the potential of 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine in similar applications (Abdelriheem et al., 2017).
Biological Activity
- Lu Jiu-fu et al. (2015) investigated a compound structurally related to 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine, revealing its moderate anticancer activity. This suggests potential biological activity for the compound (Lu Jiu-fu et al., 2015).
Antimicrobial Applications
- Komykhov et al. (2017) synthesized derivatives of triazolo[1,5-a]pyrimidin-7-ols, which included antimicrobial and antifungal activities. This research implies that 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine could also possess similar properties (Komykhov et al., 2017).
Pharmacological Evaluation
- Squarcialupi et al. (2013) studied 2-arylpyrazolo[4,3-d]pyrimidin-7-amines for their binding affinity to human adenosine receptors, indicating the potential of 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine in similar pharmacological applications (Squarcialupi et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine’s action are currently under investigation . As more research is conducted, we will gain a clearer picture of the results of this compound’s action.
properties
IUPAC Name |
2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-7(3)13-14-8(4)6(2)9(11)12-10(5)14/h1-4H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDWJFGIIHLWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)C)C)N=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.